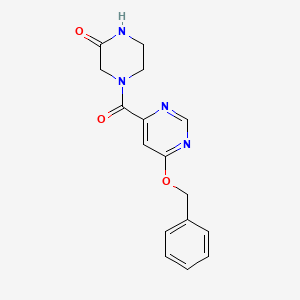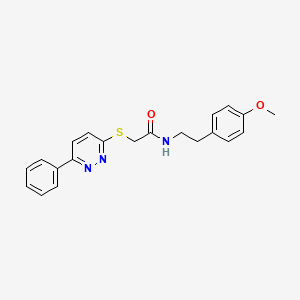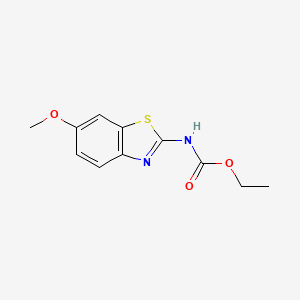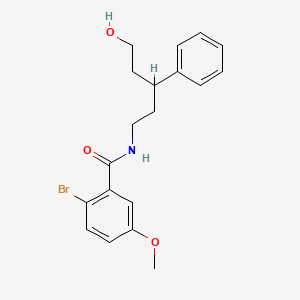
4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one serves as a structural core in the synthesis of various heterocyclic compounds due to its unique chemical properties. For instance, compounds synthesized from related structures exhibit significant anti-inflammatory and analgesic activities, indicating the potential utility of this compound in developing novel therapeutic agents. The detailed molecular structure and synthesis processes are crucial for understanding its interaction with biological targets, thus aiding in the design of drugs with desired pharmacological profiles (Abu‐Hashem et al., 2020).
Potential Fluorescent Probes for DNA Detection
The molecular framework of this compound-related compounds has been explored for potential applications in DNA detection. Novel aminated derivatives have shown promising results as fluorescent probes, highlighting the compound's utility in biochemical assays and research applications. The enhanced fluorescence emission intensity in the presence of ct-DNA suggests that derivatives of this compound could be valuable tools in molecular biology and diagnostic procedures (Perin et al., 2011).
Central Pharmacological Activity
Derivatives of this compound, particularly those incorporating the piperazine moiety, have been identified for their central pharmacological activity, encompassing antipsychotic, antidepressant, and anxiolytic effects. This highlights the compound's relevance in neuropsychiatric drug development, where its derivatives can be optimized for therapeutic applications. The investigation into such derivatives enriches our understanding of the chemical basis for drug action and opens new avenues for treating psychiatric disorders (Brito et al., 2018).
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored, with some compounds exhibiting noteworthy efficacy against bacterial strains. This suggests the compound's applicability in addressing antibiotic resistance and developing new antimicrobial agents. Studies focusing on the synthesis and antimicrobial screening of such derivatives are essential for discovering novel therapeutics aimed at combating infectious diseases (Rostamizadeh et al., 2013).
Properties
IUPAC Name |
4-(6-phenylmethoxypyrimidine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-9-20(7-6-17-14)16(22)13-8-15(19-11-18-13)23-10-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYPHCLCDJGMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2604360.png)
![4-(4-Fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid](/img/structure/B2604362.png)
![Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2604364.png)
![N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604368.png)

![Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one](/img/structure/B2604372.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604373.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2604375.png)



